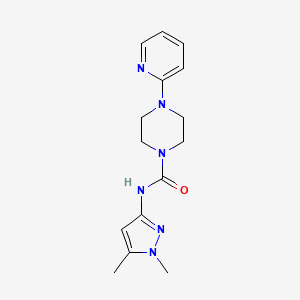![molecular formula C13H12N2O3S B6636296 Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate, also known as MTCB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been found to activate the caspase-3 pathway, which leads to apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In bacteria, this compound is believed to inhibit the synthesis of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In bacteria, this compound has been found to inhibit cell growth and inhibit the synthesis of the bacterial cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its potential as a therapeutic agent. Its anticancer and antibacterial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate. One direction is to investigate its potential as an antifungal agent. Thiazole-containing compounds have been found to possess antifungal properties, and it is possible that this compound could also exhibit this activity. Another direction is to investigate the potential of this compound as an anti-inflammatory agent. Thiazole-containing compounds have been found to possess anti-inflammatory properties, and it is possible that this compound could also exhibit this activity. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves the reaction of 5-methyl-2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of this compound obtained from this method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit promising biological activities, making it a potential candidate for drug development. Several studies have investigated the potential of this compound as an anticancer agent. In one study, this compound was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the caspase-3 pathway. Another study reported that this compound could inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer properties, this compound has also been found to possess antibacterial activity. A study reported that this compound could inhibit the growth of Staphylococcus aureus, a common bacterial pathogen that causes skin infections and pneumonia. Another study found that this compound could inhibit the growth of Escherichia coli, a bacterium that can cause urinary tract infections and food poisoning.
Propiedades
IUPAC Name |
methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-7-14-13(19-8)15-11(16)9-5-3-4-6-10(9)12(17)18-2/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYDOIQBEVHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
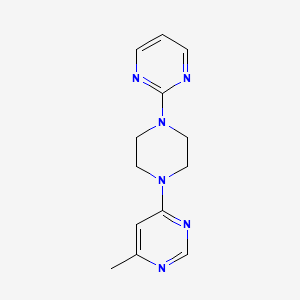
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
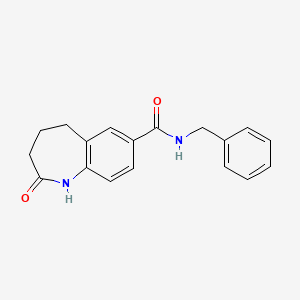
![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)
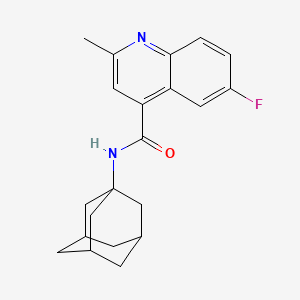
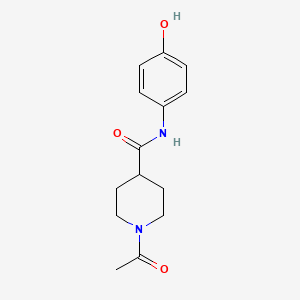
![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)
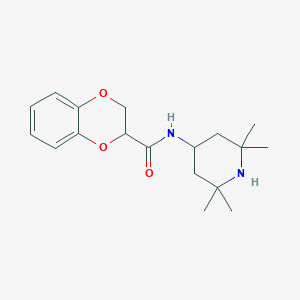
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
